molecular formula C12H9Cl2NOS B6536735 3,4-dichloro-N-[(thiophen-3-yl)methyl]benzamide CAS No. 1060176-15-9

3,4-dichloro-N-[(thiophen-3-yl)methyl]benzamide

Cat. No.: B6536735
CAS No.: 1060176-15-9
M. Wt: 286.2 g/mol
InChI Key: IACHBADRIHAKHF-UHFFFAOYSA-N
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Description

3,4-dichloro-N-[(thiophen-3-yl)methyl]benzamide is a synthetic organic compound that features a benzamide core substituted with two chlorine atoms at the 3 and 4 positions and a thiophene ring attached via a methylene bridge

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For example, many benzamide derivatives exhibit biological activity and are used in the development of pharmaceuticals .

Safety and Hazards

The safety and hazards associated with this compound would depend on factors like its reactivity, toxicity, and environmental impact. Without specific data, it’s difficult to provide an accurate safety profile .

Future Directions

Future research could focus on synthesizing this compound and studying its properties and potential applications. Given the biological activity of many benzamide and thiophene derivatives, it could be of interest in the field of medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-dichloro-N-[(thiophen-3-yl)methyl]benzamide typically involves the following steps:

    Preparation of 3,4-dichlorobenzoyl chloride: This can be achieved by reacting 3,4-dichlorobenzoic acid with thionyl chloride under reflux conditions.

    Formation of the amide bond: The 3,4-dichlorobenzoyl chloride is then reacted with thiophen-3-ylmethylamine in the presence of a base such as triethylamine to form the desired benzamide.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

3,4-dichloro-N-[(thiophen-3-yl)methyl]benzamide can undergo various chemical reactions, including:

    Nucleophilic substitution: The chlorine atoms on the benzene ring can be replaced by nucleophiles.

    Oxidation and reduction: The thiophene ring can be oxidized or reduced under appropriate conditions.

    Hydrolysis: The amide bond can be hydrolyzed to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be employed.

    Reduction: Catalytic hydrogenation using palladium on carbon can be utilized.

    Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide, can be used.

Major Products

    Nucleophilic substitution: Products will vary depending on the nucleophile used.

    Oxidation: Oxidized thiophene derivatives.

    Reduction: Reduced thiophene derivatives.

    Hydrolysis: 3,4-dichlorobenzoic acid and thiophen-3-ylmethylamine.

Scientific Research Applications

3,4-dichloro-N-[(thiophen-3-yl)methyl]benzamide has several applications in scientific research:

    Medicinal Chemistry: It can be used as a scaffold for the development of new drugs with potential anti-inflammatory, antimicrobial, or anticancer properties.

    Material Science: The compound can be utilized in the synthesis of organic semiconductors and other advanced materials.

    Biological Studies: It can serve as a probe to study various biological pathways and mechanisms.

Comparison with Similar Compounds

Similar Compounds

  • 3,4-dichloro-N-[(thiophen-2-yl)methyl]benzamide
  • 3,4-dichloro-N-[(furan-3-yl)methyl]benzamide
  • 3,4-dichloro-N-[(pyridin-3-yl)methyl]benzamide

Uniqueness

3,4-dichloro-N-[(thiophen-3-yl)methyl]benzamide is unique due to the specific positioning of the thiophene ring, which can influence its electronic properties and reactivity. This makes it a valuable compound for exploring structure-activity relationships in medicinal chemistry and material science.

Properties

IUPAC Name

3,4-dichloro-N-(thiophen-3-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9Cl2NOS/c13-10-2-1-9(5-11(10)14)12(16)15-6-8-3-4-17-7-8/h1-5,7H,6H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IACHBADRIHAKHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)NCC2=CSC=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9Cl2NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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